N-(1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine-4-carboxamide
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Overview
Description
“N-(1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine-4-carboxamide” is a synthetic organic compound that features a thiazole ring, a trifluoromethyl-substituted benzoyl group, and a piperidine carboxamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives or other cyclization methods.
Coupling Reactions: The final compound is formed by coupling the thiazole, trifluoromethyl benzoyl, and piperidine carboxamide moieties under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the piperidine moiety.
Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.
Substitution: The compound can undergo substitution reactions, especially at the thiazole ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
“N-(1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine-4-carboxamide” may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine-4-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoromethyl group often enhances binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- N-(thiazol-2-yl)-1-(benzoyl)piperidine-4-carboxamide
- N-(thiazol-2-yl)-1-(3-methylbenzoyl)piperidine-4-carboxamide
- N-(thiazol-2-yl)-1-(3-chlorobenzoyl)piperidine-4-carboxamide
Uniqueness
The presence of the trifluoromethyl group in “N-(1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine-4-carboxamide” distinguishes it from similar compounds, potentially enhancing its biological activity and stability. This makes it a unique candidate for further research and development.
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2S/c18-17(19,20)13-3-1-2-12(10-13)15(25)23-7-4-11(5-8-23)14(24)22-16-21-6-9-26-16/h1-3,6,9-11H,4-5,7-8H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJMKWFBKHCZMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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